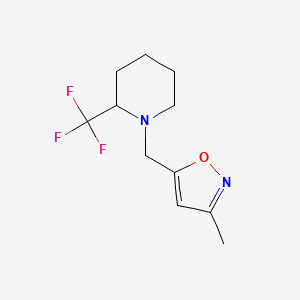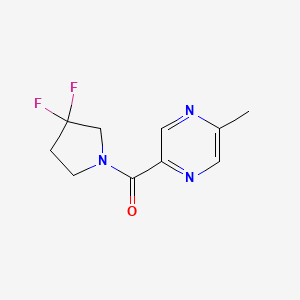![molecular formula C14H17NOS B6428558 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one CAS No. 2034285-10-2](/img/structure/B6428558.png)
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one, also known as 2-MPA, is a heterocyclic compound that is widely used in scientific research. It has been studied extensively in recent years due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has been studied extensively in recent years due to its potential applications in various fields. It has been used as a starting material in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of various drugs, as well as in the study of various biochemical and physiological processes. Additionally, this compound has been used in the study of the structure and function of various proteins, as well as in the study of the structure and function of various enzymes.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one is not well understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes of the body. It is also believed to interact with various receptors in the body, resulting in changes in the activity of various hormones and neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied extensively in recent years due to its potential effects on various biochemical and physiological processes in the body. It has been shown to have a variety of effects, including the modulation of the activity of various hormones, neurotransmitters, and enzymes. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a variety of experiments. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is important to note that this compound can be toxic in high concentrations, and it is important to use appropriate safety precautions when handling it.
Orientations Futures
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one has a wide range of potential applications in various fields, and there are many potential future directions for its use. One potential direction is the use of this compound in the development of new drugs and treatments for various diseases. Additionally, it could be used in the development of new compounds for use in various biochemical and physiological processes. Additionally, it could be used to study the structure and function of various proteins and enzymes. Finally, it could be used to study the mechanism of action of various drugs and treatments.
Méthodes De Synthèse
2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one can be synthesized in a two-step process. The first step involves the reaction of 2-methylphenylmagnesium bromide with 2-thia-5-azabicyclo[2.2.1]heptan-5-yl ethan-1-one in the presence of a base, such as sodium hydroxide. This reaction results in the formation of the desired product, this compound. The second step involves the isolation of the product from the reaction mixture. This can be accomplished by precipitation with a common solvent, such as ethyl acetate, followed by filtration.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZOTBITSMDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6428484.png)


![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[(thiophen-2-yl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B6428575.png)
![5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428580.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)